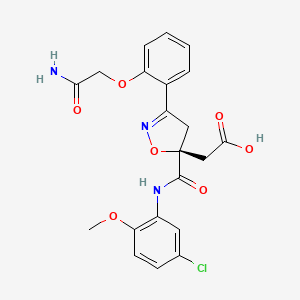
5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Métodos De Preparación
The synthesis of 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The specific synthetic route for this compound would involve the introduction of the bromine and propylsulfamoyl groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-Bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its indole structure makes it a candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, and other proteins, affecting various cellular pathways . The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar compounds to 5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide include other indole derivatives with different substituents. For example:
5-Bromo-3-methoxysalicylidene-2-furfurylamine: This compound has a methoxy group instead of a propylsulfamoyl group.
3-Nitrosalicylidene-2-furfurylamine: This compound has a nitro group instead of a bromine atom. The uniqueness of this compound lies in its specific substituents, which can confer different chemical and biological properties compared to other indole derivatives.
Propiedades
Número CAS |
918494-78-7 |
|---|---|
Fórmula molecular |
C12H14BrN3O3S |
Peso molecular |
360.23 g/mol |
Nombre IUPAC |
5-bromo-3-(propylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H14BrN3O3S/c1-2-5-15-20(18,19)11-8-6-7(13)3-4-9(8)16-10(11)12(14)17/h3-4,6,15-16H,2,5H2,1H3,(H2,14,17) |
Clave InChI |
TYWVHGZFRKBXHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)

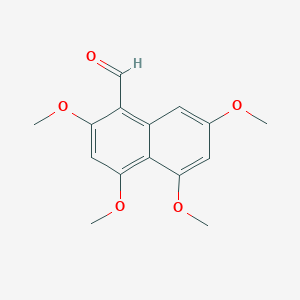

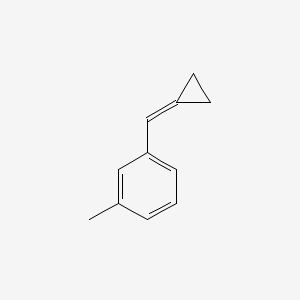
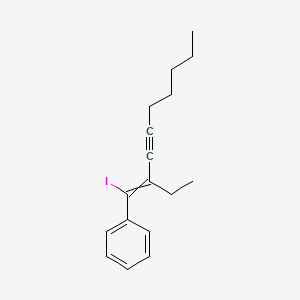
![1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene](/img/structure/B12616783.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)
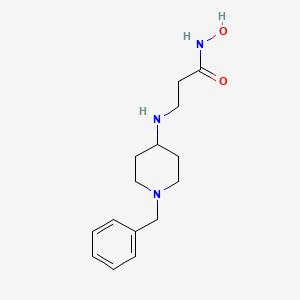
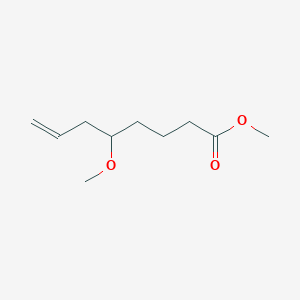
![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)

